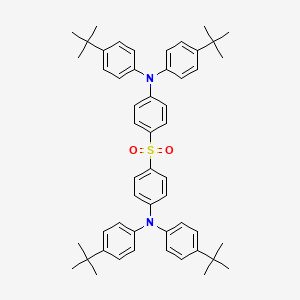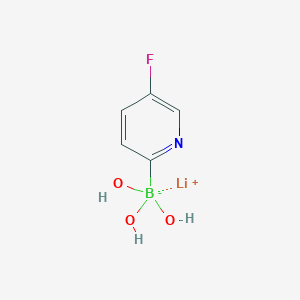
Lithium (5-fluoropyridin-2-YL)trihydroxyborate
Descripción general
Descripción
Lithium (5-fluoropyridin-2-yl)trihydroxyborate is an organometallic compound with the chemical formula C5H6BFLiNO3. It appears as a white crystalline solid and is soluble in water and some organic solvents like ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst for various chemical reactions, including carbon-carbon coupling, hydrogenation, and cyclization reactions .
Métodos De Preparación
The preparation of Lithium (5-fluoropyridin-2-yl)trihydroxyborate involves several synthetic routes. One common method is the reaction between 5-fluoropyridine and trihydroxyborate lithium in an appropriate solvent . The reaction conditions typically include controlled temperature and pH to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Lithium (5-fluoropyridin-2-yl)trihydroxyborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Coupling Reactions: It is widely used as a catalyst in carbon-carbon coupling reactions, such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions depend on the specific reactants and conditions used .
Aplicaciones Científicas De Investigación
Lithium (5-fluoropyridin-2-yl)trihydroxyborate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism by which Lithium (5-fluoropyridin-2-yl)trihydroxyborate exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates the formation of new chemical bonds by lowering the activation energy of the reactions. The compound’s borate group plays a crucial role in stabilizing reaction intermediates, thereby enhancing the reaction rate and selectivity .
Comparación Con Compuestos Similares
Lithium (5-fluoropyridin-2-yl)trihydroxyborate can be compared with other similar compounds, such as:
- Lithium (5-chloropyridin-2-yl)trihydroxyborate
- Lithium (5-bromopyridin-2-yl)trihydroxyborate
- Lithium (5-iodopyridin-2-yl)trihydroxyborate
These compounds share similar structures but differ in their halogen substituents (fluorine, chlorine, bromine, iodine). The presence of different halogens can influence their reactivity, stability, and catalytic properties. This compound is unique due to the presence of the fluorine atom, which can enhance its electron-withdrawing properties and affect its overall reactivity .
Propiedades
IUPAC Name |
lithium;(5-fluoropyridin-2-yl)-trihydroxyboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKFYGKSAVTPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFLiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)
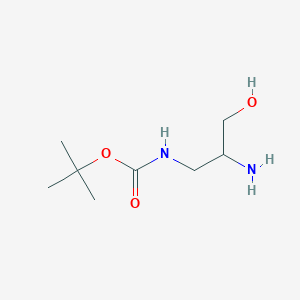
![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)
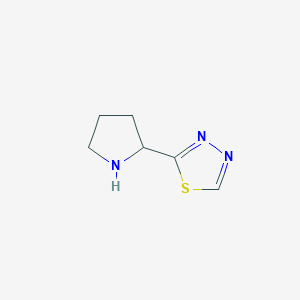

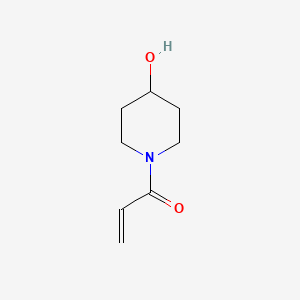
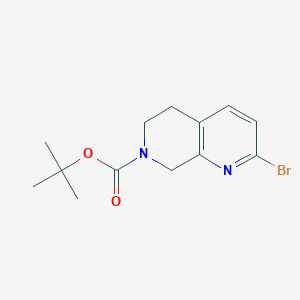
![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)
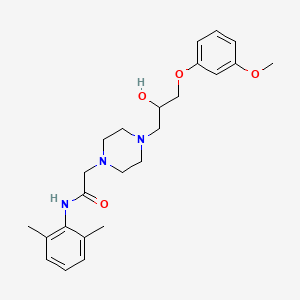
![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide](/img/structure/B3321909.png)
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)
